SR-4554

概要

説明

SR4554は、非侵襲的な腫瘍低酸素症プローブとして使用するために特別に設計された、新規のフッ素化2-ニトロイミダゾール化合物です。腫瘍低酸素症は、腫瘍細胞が十分な酸素を奪われている状態であり、従来の治療に対する抵抗につながる可能性があります。 SR4554は、生体内の19フッ素核磁気共鳴分光法で検出できるため、がん研究において貴重なツールとなっています .

準備方法

合成経路と反応条件

SR4554の合成には、2-ニトロイミダゾール前駆体のフッ素化が含まれます。反応条件には、通常、ジエチルアミノスルホリル三フッ化物 (DAST) などのフッ素化剤の使用が含まれます。 このプロセスには、ニトロ化、還元、フッ素化など、最終生成物を得るために複数のステップが含まれます .

工業生産方法

SR4554の工業生産は、同様の合成経路に従いますが、より大規模に行われる可能性があります。これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために反応条件を最適化することが含まれます。 連続フローリアクターやその他の高度な製造技術を使用して、効率とスケーラビリティを向上させることができます .

化学反応の分析

Oxidation Reactions

Oxidation of SR-4554 can occur under various conditions using oxidizing agents such as potassium permanganate or hydrogen peroxide. This transformation may lead to the formation of more polar derivatives that could enhance its solubility and biological activity.

Reduction Reactions

Reduction reactions typically involve the conversion of the nitro group to an amine group, often facilitated by reducing agents like lithium aluminum hydride or sodium borohydride. This reaction pathway is significant as it may alter the compound's pharmacological properties.

Substitution Reactions

Substitution reactions are common with this compound due to the presence of halogen substituents. For example, nucleophilic substitution can occur when this compound reacts with alkyl halides in the presence of a base, leading to the formation of alkylated products.

Hydrolysis Reactions

Hydrolysis can occur under acidic or basic conditions, resulting in the cleavage of the nitro group and subsequent formation of imidazole derivatives. This reaction is crucial for understanding its metabolic pathways in biological systems.

-

Research Findings on this compound

Recent studies have highlighted the potential applications of this compound in cancer therapy and diagnostics:

-

Hypoxia Imaging : this compound has been utilized as a hypoxia marker in dynamic MRI studies, allowing for better visualization of tumor environments where oxygen levels are low .

-

Anticancer Activity : Research indicates that derivatives of this compound may enhance the efficacy of chemotherapeutic agents by targeting hypoxic tumor cells .

The chemical reactions involving this compound are integral to its functionality as a hypoxia marker and potential therapeutic agent in oncology. Understanding these reactions not only aids in its application but also enhances the development of novel compounds with improved efficacy against cancer.

科学的研究の応用

SR4554 has several scientific research applications, including:

Cancer Research: Used as a non-invasive probe to detect tumor hypoxia, aiding in the diagnosis and treatment planning of cancer patients.

Magnetic Resonance Spectroscopy: Utilized in in vivo 19-fluorine magnetic resonance spectroscopy to study hypoxic conditions in tumors.

Drug Development: Helps in the development of new therapeutic agents targeting hypoxic tumor cells

作用機序

SR4554は、低酸素細胞での生体還元を通じて効果を発揮します。低酸素条件下では、SR4554のニトロ基はアミノ基に還元され、低酸素細胞に化合物が保持されます。 この保持は、19フッ素核磁気共鳴分光法を使用して検出でき、腫瘍内の低酸素領域を特定するための非侵襲的な方法を提供します .

類似化合物との比較

類似化合物

フロロミソニダゾール: 低酸素マーカーとして使用される別のフッ素化ニトロイミダゾール。

ピモニダゾール: 組織内の低酸素症を検出するために使用されるニトロイミダゾール化合物。

SR4554の独自性

SR4554は、19フッ素核磁気共鳴分光法による検出用に特別に設計されているため、独自です。 これにより、腫瘍低酸素症を非侵襲的にリアルタイムでモニタリングすることができ、がんの診断と治療計画に貴重な情報が得られます .

生物活性

SR-4554 is a fluorinated 2-nitroimidazole compound that serves as a non-invasive probe for detecting tumor hypoxia through magnetic resonance spectroscopy (MRS). This compound is particularly significant in oncology, as it aids in understanding the tumor microenvironment, which is crucial for developing effective cancer therapies. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, toxicity profiles, and its applications in clinical settings.

Phase I Clinical Trials

A pivotal Phase I study assessed the pharmacokinetic properties of this compound. The study involved eight patients who received varying doses (400-1600 mg/m²) of the compound. Key findings included:

- Dose-Response Relationship : Peak plasma concentrations increased linearly with the dose (r² = 0.80; P = 0.0002).

- Half-Life : The mean plasma elimination half-life was approximately 3.28 hours.

- Plasma Clearance : The average plasma clearance rate was 12.8 liters/hour.

- Toxicity : Nausea and vomiting were observed as dose-limiting toxicities, with a maximum tolerated dose (MTD) established at 1400 mg/m² .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| MTD (mg/m²) | 1400 |

| Plasma Half-Life (hours) | 3.28 |

| Plasma Clearance (L/h) | 12.8 |

| Dose Range (mg/m²) | 400 - 1600 |

This compound functions by selectively accumulating in hypoxic regions of tumors, allowing for the visualization of tumor oxygenation status. Its mechanism involves:

- Reductive Metabolism : In hypoxic conditions, this compound undergoes bioreductive activation, which enhances its retention in tumor tissues.

- MRS Detection : The compound's fluorinated nature allows it to be detected using MRS, providing a non-invasive means to assess tumor hypoxia .

Case Studies and Research Findings

Several studies have explored the implications of this compound in clinical oncology:

Case Study Analysis

A case study involving this compound demonstrated its utility in assessing tumor response to therapies by measuring changes in hypoxia levels pre- and post-treatment. This approach provided insights into treatment efficacy and tumor biology

Research Findings on Tumor Hypoxia

Research has shown that tumors often exhibit heterogeneous oxygenation patterns, which can influence treatment outcomes. The ability to visualize these patterns using this compound can guide therapeutic decisions, particularly in selecting appropriate treatment modalities for hypoxic tumors .

特性

CAS番号 |

167648-73-9 |

|---|---|

分子式 |

C8H9F3N4O4 |

分子量 |

282.18 g/mol |

IUPAC名 |

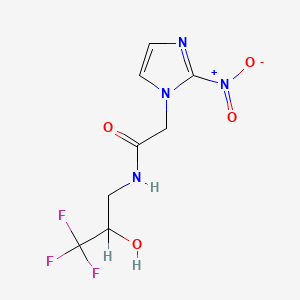

2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide |

InChI |

InChI=1S/C8H9F3N4O4/c9-8(10,11)5(16)3-13-6(17)4-14-2-1-12-7(14)15(18)19/h1-2,5,16H,3-4H2,(H,13,17) |

InChIキー |

BTLNRJMECFTISR-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O |

正規SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide SR 4554 SR-4554 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。